![molecular formula C7H6BrN3 B2462871 6-溴-7-甲基-7H-吡咯并[2,3-d]嘧啶 CAS No. 1638767-40-4](/img/structure/B2462871.png)

6-溴-7-甲基-7H-吡咯并[2,3-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

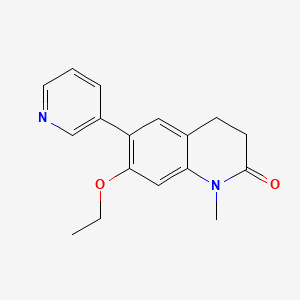

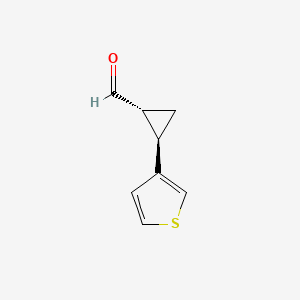

The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . The yield was 71% as a yellow solid, with a melting point of 287–288 °C .Molecular Structure Analysis

The molecular structure of “6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is unique and allows it to be used in a variety of applications. For instance, Ribociclib and Palbociclib, two typical selective CDK4/6 inhibitors used in the treatment of estrogen receptor-positive (ER+) breast cancer, possess an active fragment of pyrrolo[2,3-d]pyrimidine .Chemical Reactions Analysis

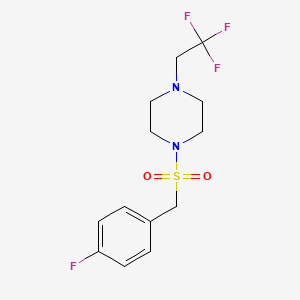

The chemical reactions involving “6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” are complex and varied. For example, 25 novel pyrrolo(pyrido)[2,3-d]pyrimidine derivatives have been designed and synthesized based on molecular diversity .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” are unique. For instance, the yield was 71% as a yellow solid, with a melting point of 287–288 °C .科学研究应用

JAK1 Selective Inhibition

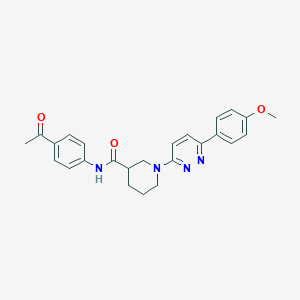

- Background : Based on a core scaffold derived from ®-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, researchers identified ®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile (commonly referred to as ®-6c ) as a selective inhibitor of the Janus kinase 1 (JAK1) enzyme . JAK1 inhibitors have therapeutic potential in autoimmune diseases and certain cancers.

Anticancer Activity

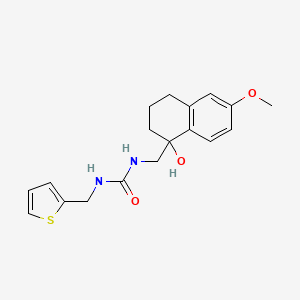

- Research Findings : Novel thiazolopyrimidine derivatives, including compounds related to 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, have been studied against human cancer cell lines. Some of these derivatives displayed excellent anticancer activity, leading to cell death by apoptosis through CDK enzyme inhibition .

De Novo Purine Metabolism

- Role of PAICS : Phosphoribosylaminoimidazole carboxylase (PAICS), a de novo purine metabolic enzyme, has been identified as an oncogene in various tumor types. Further investigation is needed to understand its role in human lung adenocarcinoma (LADC) .

Synthetic Methods

- Recent Advances : Recent methods for synthesizing pyrrolo[2,3-d]pyrimidines have been reported. These include Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based approaches, Fischer indole-type synthesis, and aldehyde-based reactions .

未来方向

The future directions of “6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” research are promising. For instance, the study of its derivatives has shown significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines . Furthermore, the study will provide some guidance for the design of new inhibitors .

作用机制

Target of Action

Compounds with a similar pyrrolo[2,3-d]pyrimidine scaffold, such as ribociclib and palbociclib, are known to inhibit cdk4/6, which are crucial for cell cycle progression .

Mode of Action

If it acts similarly to other pyrrolo[2,3-d]pyrimidine derivatives, it may inhibit its target proteins, leading to changes in cellular processes .

Biochemical Pathways

Compounds with a similar structure have been shown to affect one-carbon (1c) metabolism, which encompasses folate-mediated 1c transfer reactions and related processes, including nucleotide and amino acid biosynthesis, antioxidant regeneration, and epigenetic regulation .

Result of Action

Similar compounds have shown significant antiproliferative effects on various cell lines, suggesting that they may inhibit cell growth or division .

属性

IUPAC Name |

6-bromo-7-methylpyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-11-6(8)2-5-3-9-4-10-7(5)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJFYMHMIFSBCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=CN=CN=C21)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(6-Amino-2,4-dioxo-1-propylpyrimidin-5-yl)-butylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2462788.png)

![N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide](/img/structure/B2462790.png)

![(7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2462794.png)

![4-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}butanamide](/img/structure/B2462805.png)